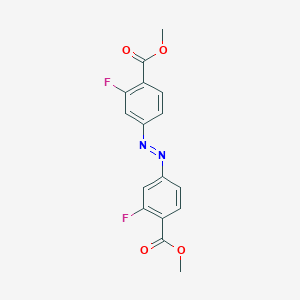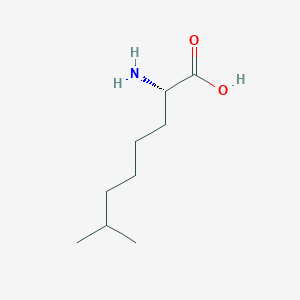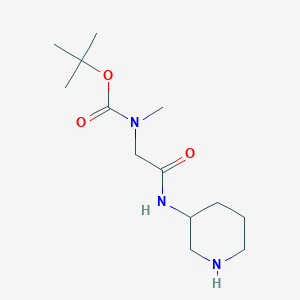
Dimethyl 4,4'-(diazene-1,2-diyl)bis(2-fluorobenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) is an organic compound characterized by the presence of a diazene (N=N) group flanked by two fluorobenzoate moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) typically involves the diazotization of an appropriate aromatic amine followed by esterification. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the diazene linkage and the ester groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and esterification processes, utilizing automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
化学反応の分析
Types of Reactions
Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) can undergo various chemical reactions, including:
Oxidation: The diazene group can be oxidized to form azoxy compounds.
Reduction: Reduction of the diazene group can yield hydrazine derivatives.
Substitution: The fluorobenzoate moieties can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted fluorobenzoates.
科学的研究の応用
Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) involves its interaction with molecular targets through the diazene group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules or materials. The pathways involved may include electron transfer processes and the formation of covalent bonds with target molecules.
類似化合物との比較
Similar Compounds
- Dimethyl 4,4’-(diazene-1,2-diyl)dibenzoate
- 4,4’-(Diazene-1,2-diyl)bis(3,5-difluorobenzoic acid)
- (E)-4,4’-(Diazene-1,2-diyl)dibenzaldehyde
Uniqueness
Dimethyl 4,4’-(diazene-1,2-diyl)bis(2-fluorobenzoate) is unique due to the presence of fluorine atoms in the benzoate moieties, which can impart distinct electronic properties and reactivity compared to its non-fluorinated analogs. This fluorination can enhance the compound’s stability and its potential interactions with biological targets or materials.
特性
分子式 |
C16H12F2N2O4 |
|---|---|
分子量 |
334.27 g/mol |
IUPAC名 |
methyl 2-fluoro-4-[(3-fluoro-4-methoxycarbonylphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C16H12F2N2O4/c1-23-15(21)11-5-3-9(7-13(11)17)19-20-10-4-6-12(14(18)8-10)16(22)24-2/h3-8H,1-2H3 |
InChIキー |
HZUXYNMLSNDMSI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C(=O)OC)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B12950841.png)




![2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline](/img/structure/B12950864.png)

![3-Methoxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12950874.png)


![4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide](/img/structure/B12950894.png)


